Curculigine C
Overview
Description
Curculigine C is a bioactive compound isolated from the rhizomes of Curculigo orchioides, a plant belonging to the family Hypoxidaceae. This compound is a phenolic glycoside and is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Curculigine C involves the extraction of the rhizomes of Curculigo orchioides. The process typically includes drying and grinding the rhizomes, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. Advanced chromatographic methods, such as high-performance liquid chromatography, are employed to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Curculigine C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic glycosides.
Scientific Research Applications
Curculigine C has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phenolic glycosides and their reactions.
Biology: Investigated for its role in cellular antioxidant mechanisms.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, inflammation, and oxidative stress-related conditions.
Industry: Utilized in the development of natural antioxidant formulations and health supplements
Mechanism of Action
Curculigine C exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell survival, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Comparison with Similar Compounds
Curculigoside A: Another phenolic glycoside from Curculigo orchioides with similar antioxidant and anti-inflammatory properties.
Curculigoside B: Known for its neuroprotective effects.
Curculigine A: Exhibits strong antioxidant activity
Uniqueness of Curculigine C: this compound is unique due to its specific molecular structure, which allows it to interact with a broader range of molecular targets compared to other similar compounds. Its potent antioxidant and anti-inflammatory properties make it a valuable compound for therapeutic research .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25Cl3O11/c1-5-8(20)16(29-2)10(22)17(9(5)21)33-19-15(28)13(26)12(25)7(32-19)4-31-18-14(27)11(24)6(23)3-30-18/h6-7,11-15,18-19,23-28H,3-4H2,1-2H3/t6-,7-,11+,12-,13+,14-,15-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGBAMINDPCFIK-CWADMIAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)Cl)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)Cl)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl3O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162479 | |
Record name | Curculigine C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143601-11-0 | |
Record name | Curculigine C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Curculigine C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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